1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Description
1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with a fluorine atom at the 1-position and a sulfanylmethyl group at the 3-position. The sulfanylmethyl group is further bonded to a 4-chloro-3-fluorophenyl moiety, creating a bifunctional structure with distinct electronic and steric properties. This compound’s molecular formula is C₁₃H₈ClF₂S, and its structural complexity arises from the interplay of halogen atoms (Cl and F) and the sulfur-containing bridge .
Properties
IUPAC Name |
1-chloro-2-fluoro-4-[(3-fluorophenyl)methylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-5-4-11(7-13(12)16)17-8-9-2-1-3-10(15)6-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJNBFXTQVDLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine or chlorine atoms with other nucleophiles, such as amines or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene and related compounds:
Key Comparative Insights:
Substituent Effects on Reactivity: The target compound’s 4-chloro-3-fluorophenyl group introduces strong electron-withdrawing effects due to the combined inductive effects of Cl and F. This contrasts with 1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene, where the mono-fluorinated phenyl group results in milder electronic modulation . The sulfanylmethyl (-SCH₂-) bridge in all compounds provides a flexible linker but may vary in stability. For instance, the presence of electron-withdrawing groups (e.g., Cl, CF₃) in the target compound and 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene could increase susceptibility to oxidation compared to analogs with fewer halogens .
Nitro and trifluoromethyl groups in 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene enhance polarity and metabolic stability, making it more suited for agrochemical applications than the sulfur-bridged analogs .
Applications and Functional Utility :
- The target compound’s dual halogenation (Cl and F) suggests utility in drug discovery, where halogen atoms often improve pharmacokinetic properties (e.g., bioavailability, binding affinity) .
- Compounds like 1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene may serve as intermediates in materials science due to their balanced electronic and steric profiles .
Research Findings and Trends
- Synthetic Challenges : Halogen positioning (e.g., 4-Cl vs. 3-F) requires precise control during synthesis to avoid regioisomeric byproducts.
- Environmental Impact : Chlorinated aromatic compounds often exhibit persistence in ecosystems, necessitating studies on the biodegradability of such derivatives .
- Emerging Applications : Sulfanylmethyl-bridged benzenes are gaining attention in covalent inhibitor design, leveraging sulfur’s nucleophilic reactivity .
Biological Activity
1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene, with the molecular formula C13H9ClF2S, is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a sulfanylmethyl group attached to a benzene ring. Its potential applications span pharmaceuticals, material sciences, and chemical synthesis.
- Molecular Weight : Approximately 270.73 g/mol
- Molecular Formula : C13H9ClF2S
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves advanced organic synthesis techniques such as the Suzuki–Miyaura coupling reaction, which is essential for forming carbon–carbon bonds efficiently. Optimized reaction conditions are crucial for maximizing yield and purity.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine and chlorine atoms enhances its reactivity and binding affinity to specific targets, potentially leading to significant pharmacological effects.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, research into tyrosinase inhibitors has shown that structural motifs analogous to this compound can effectively inhibit enzyme activity related to melanin production, which has implications for treating skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives containing the 4-chloro-3-fluorophenyl moiety can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival. These findings suggest that this compound may serve as a lead compound in developing new anticancer therapies.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparative analysis with structurally related compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzene | C13H9ClF2S | Different substitution pattern on the benzene ring |
| 1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene | C13H9ClF2S | Variation in the position of fluorine on the phenyl group |
| 1-Chloro-3-fluoro-6-(phenylsulfonyl)benzene | C12H9FO2S | Contains a sulfonyl group instead of sulfanylmethyl |
This table highlights how variations in functional groups and their positions can influence biological activity and chemical behavior.
Case Studies and Research Findings
- Tyrosinase Inhibition : A study published in April 2023 focused on identifying new tyrosinase inhibitors using compounds featuring the 4-chloro-3-fluorophenyl motif. The research demonstrated that these compounds could significantly inhibit tyrosinase activity, suggesting their potential use in cosmetic applications aimed at reducing hyperpigmentation .
- Anticancer Activity : Another investigation into the anticancer effects of similar compounds revealed that they could induce apoptosis in various cancer cell lines. The study emphasized the importance of specific structural features in enhancing cytotoxicity against cancer cells, paving the way for further development of therapeutic agents based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
